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Compound of Interest

Compound Name: Agarospirol

Cat. No.: B1665057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the vetispirane sesquiterpenoid skeleton, a

unique spirocyclic scaffold found in a variety of bioactive natural products. It covers the core

chemical features, biosynthesis, key examples, and biological activities, with a focus on data

presentation and experimental methodologies relevant to the scientific community.

Core Chemical Characteristics
The vetispirane skeleton is a bicyclic sesquiterpenoid structure defined by a spiro[4.5]decane

core. This arrangement consists of a cyclopentane ring and a cyclohexane ring joined by a

single common carbon atom, known as the spiro center. The numbering of this scaffold is

systematic, and its derivatives are characterized by various degrees of oxidation, unsaturation,

and substitution, leading to a diverse family of natural products.

A prominent and well-studied example of a vetispirane-type sesquiterpenoid is agarospirol
(also known as hinesol).[1] It is a sesquiterpene alcohol isolated from infected agarwood and is

often used as a reference compound for this class.[1] Another group of related compounds are

the melongenaterpenes, which are vetispirane-type sesquiterpenoids isolated from the roots of

Solanum melongena.[2][3][4]

Key Structural Features:

Core Scaffold: Spiro[4.5]decane
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Class: Bicyclic sesquiterpenoid

Chirality: The spiro center and other substituted carbons are typically stereogenic, leading to

multiple possible stereoisomers. The absolute configuration is crucial for biological activity

and is determined using techniques like X-ray crystallography.[2][4]

Biosynthesis of the Vetispirane Skeleton
Like all sesquiterpenoids, the biosynthesis of the vetispirane core originates from the C15

precursor, farnesyl pyrophosphate (FPP).[5] The key step is a complex cyclization cascade

catalyzed by a specific terpene cyclase known as vetispiradiene synthase. This enzyme

facilitates the ionization of FPP and guides the resulting carbocation through a series of

intramolecular cyclizations and rearrangements to form the characteristic spiro[4.5]decane ring

system of the parent hydrocarbon, vetispiradiene. Subsequent enzymatic modifications (e.g.,

by cytochrome P450 monooxygenases) introduce hydroxyl groups and other functionalities to

yield the diverse array of naturally occurring vetispirane derivatives.

High-Level Biosynthetic Pathway of Vetispiranes
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Caption: High-level overview of the vetispirane biosynthetic pathway.

Quantitative Data: Physicochemical and
Spectroscopic Properties
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The characterization of vetispirane sesquiterpenoids relies heavily on spectroscopic and

physical data. Below are tables summarizing key quantitative data for representative

compounds.

Table 1: Physicochemical Properties of Agarospirol
(Hinesol)

Property Value Source

Molecular Formula C₁₅H₂₆O [1][6]

Molecular Weight 222.37 g/mol [6]

Melting Point 56 – 58 °C (133 – 136 °F) [1]

Boiling Point 312 ± 11 °C [1]

Optical Rotation [α]
Varies by stereoisomer; must

be determined experimentally.
-

Table 2: Representative ¹³C NMR Chemical Shift Ranges
for the Vetispirane Skeleton
The following table provides typical chemical shift ranges for the carbon atoms in the

vetispirane core, based on published data for compounds like agarospirol and

melongenaterpenes. Actual values are highly dependent on substitution and stereochemistry.
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Carbon Type Typical δc (ppm) Notes

Spiro (Quaternary C) 45 - 55
The key spirocyclic carbon

atom.

Quaternary (non-spiro) 30 - 45 e.g., gem-dimethyl groups.

Methine (-CH) 35 - 75
Shifts can be higher if

oxygenated (e.g., > 65 ppm).

Methylene (-CH₂) 20 - 45

Carbons within the

cyclopentane and cyclohexane

rings.

Methyl (-CH₃) 15 - 30 Substituent methyl groups.

Olefinic (=C) 120 - 150
Present in unsaturated

derivatives.

Carbonyl (C=O) 190 - 220
Present in oxidized derivatives

(e.g., vetivones).

Note: Data compiled from analyses of various vetispirane structures. For precise assignments,

2D NMR experiments (HSQC, HMBC, COSY) are required.

Biological Activity and Signaling Pathways
Certain vetispirane sesquiterpenoids, particularly hinesol (agarospirol), have demonstrated

significant biological activity, most notably pro-apoptotic and anti-inflammatory effects.

Anti-Cancer Activity of Hinesol
Hinesol has been shown to inhibit proliferation and induce apoptosis in various cancer cell

lines, including non-small cell lung cancer and leukemia.[3][7] The mechanism involves the

modulation of key intracellular signaling pathways.

MEK/ERK Pathway: Hinesol treatment leads to a decrease in the phosphorylation of MEK1/2

and ERK1/2, inhibiting this critical pro-survival pathway.[3][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1665057?utm_src=pdf-body
https://scispace.com/pdf/reaction-mechanism-of-the-farnesyl-pyrophosphate-c-d3647vntxi.pdf
https://pubmed.ncbi.nlm.nih.gov/31322872/
https://scispace.com/pdf/reaction-mechanism-of-the-farnesyl-pyrophosphate-c-d3647vntxi.pdf
https://pubmed.ncbi.nlm.nih.gov/31322872/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NF-κB Pathway: It suppresses the NF-κB pathway by decreasing the phosphorylation of

IκBα and the p65 subunit, preventing the translocation of NF-κB to the nucleus and the

transcription of anti-apoptotic genes.[3][7]

JNK Pathway: In some cell lines, hinesol induces apoptosis through the activation of c-Jun

N-terminal kinase (JNK).[2][6]

These pathway modulations result in the cell cycle arrest at the G0/G1 phase and alter the

balance of apoptosis-regulating proteins, specifically by downregulating the anti-apoptotic

protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[3][7]
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Caption: Hinesol induces apoptosis by modulating key signaling cascades.

Experimental Protocols
Protocol 1: General Isolation of Vetispirane
Sesquiterpenoids from Plant Material
This protocol is a representative example for the extraction and purification of vetispirane

compounds from a plant source, such as the roots of Solanum melongena.
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General Workflow for Isolation of Vetispirane Sesquiterpenoids

1. Plant Material Preparation
(Dried, Ground Roots)

2. Extraction
(Percolation with Methanol at RT)

3. Concentration
(Rotary Evaporation)

4. Coarse Fractionation
(VLC on Silica Gel)

 Gradient Elution
(e.g., Cyclohexane-EtOAc) 

5. Fine Purification
(Prep. TLC or HPLC)

6. Structure Elucidation
(NMR, HRESIMS, X-Ray)
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Compounds

Click to download full resolution via product page

Caption: A typical experimental workflow for natural product isolation.

Methodology Details:
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Plant Material Preparation: The plant material (e.g., 3 kg of roots) is air-dried and ground into

a coarse powder.

Extraction: The ground material is percolated with a suitable solvent, typically methanol (e.g.,

50 L), at room temperature for an extended period (24-48 hours). This process is often

repeated to ensure complete extraction.

Concentration: The resulting methanolic extract is filtered and concentrated under reduced

pressure using a rotary evaporator to yield a crude extract.

Coarse Fractionation: The crude extract is subjected to Vacuum Liquid Chromatography

(VLC) on a silica gel column. Elution is performed using a solvent gradient of increasing

polarity (e.g., starting with 100% cyclohexane and gradually increasing the proportion of

ethyl acetate). Fractions are collected based on their TLC profiles.

Fine Purification: Fractions identified as containing compounds of interest are further

purified. This is typically achieved using preparative Thin-Layer Chromatography (TLC) or

High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g.,

C18) with a solvent system like methanol/water.

Structure Elucidation: The purity and structure of the isolated compounds are confirmed

using a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY,

HSQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry

(HRESIMS). The absolute stereochemistry can be determined by X-ray crystallography if

suitable crystals are obtained.[4]

Protocol 2: Analysis by Nuclear Magnetic Resonance
(NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of novel vetispirane compounds.

Sample Preparation: A small amount (1-5 mg) of the purified compound is dissolved in 0.5-

0.7 mL of a deuterated solvent (typically CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

1D NMR Spectra Acquisition: ¹H and ¹³C{¹H} NMR spectra are acquired on a high-field NMR

spectrometer (e.g., 500 or 600 MHz). Key parameters for ¹³C NMR include a sufficient
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relaxation delay to observe quaternary carbons. A DEPT-135 experiment is run to

differentiate between CH, CH₂, and CH₃ signals.

2D NMR Spectra Acquisition: To establish connectivity, a series of 2D NMR experiments are

performed:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing proton

connectivity within fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its

directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is critical for connecting the

fragments and establishing the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of

protons, providing crucial information for determining the relative stereochemistry of the

molecule.

Summary and Outlook
The vetispirane skeleton represents a fascinating and medicinally relevant class of

sesquiterpenoids. Its unique spirocyclic structure presents both a synthetic challenge and a

source of significant biological activity. The pro-apoptotic effects of compounds like hinesol

highlight the potential of the vetispirane scaffold as a starting point for the development of novel

anti-cancer therapeutics. Future research will likely focus on the total synthesis of more

complex derivatives, the elucidation of the precise mechanisms of action for their biological

activities, and the exploration of their potential in other therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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